

# commercial suppliers and purchasing of 5-Bromo-8-methoxyisoquinoline

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## Compound of Interest

Compound Name: 5-Bromo-8-methoxyisoquinoline

Cat. No.: B1526008

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An In-depth Technical Guide to the Commercial Sourcing and Procurement of **5-Bromo-8-methoxyisoquinoline**

## Authored by a Senior Application Scientist

This guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic sourcing, evaluation, and handling of **5-Bromo-8-methoxyisoquinoline**. As a key heterocyclic building block, the integrity of this starting material is paramount to the success of complex synthetic campaigns and the generation of reliable biological data. This document moves beyond a simple list of suppliers to provide a framework for making informed purchasing decisions, ensuring quality, and maintaining safety in the laboratory.

## The Strategic Importance of 5-Bromo-8-methoxyisoquinoline in Medicinal Chemistry

**5-Bromo-8-methoxyisoquinoline** is a substituted aromatic heterocycle belonging to the isoquinoline family. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.<sup>[1][2][3]</sup> The specific substitution pattern of **5-Bromo-8-methoxyisoquinoline** offers synthetic chemists two distinct points for molecular elaboration:

- The 5-bromo position: This site is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This versatility is fundamental in exploring the structure-activity relationship (SAR) of a lead compound.
- The 8-methoxy group: This electron-donating group influences the reactivity of the aromatic system. It can also be a site for demethylation to reveal a hydroxyl group, providing a handle for further functionalization or serving as a key hydrogen bond donor in ligand-receptor interactions.

Given its role as a foundational intermediate, the procurement of this compound is a critical first step in many discovery programs.<sup>[4]</sup> The quality of the initial building block directly impacts reaction yields, impurity profiles of subsequent compounds, and ultimately, the integrity of the entire research endeavor.

## Identifying and Evaluating Commercial Suppliers

A multitude of chemical suppliers offer **5-Bromo-8-methoxyisoquinoline**. However, they vary significantly in terms of scale, purity, documentation, and lead times. The selection process must be tailored to the specific needs of the research phase, from small-scale screening to larger-scale lead optimization.

## Key Physicochemical Data

Before initiating a search, it is essential to be familiar with the compound's core identifiers and properties. This ensures accurate communication with suppliers and proper handling upon receipt.

Property	Value	Source(s)
CAS Number	679433-91-1	<a href="#">[5]</a>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrNO	<a href="#">[5]</a>
Molecular Weight	238.08 g/mol	<a href="#">[5]</a>
IUPAC Name	5-bromo-8-methoxyisoquinoline	<a href="#">[5]</a>
SMILES	<chem>COC1=C2C=NC=CC2=C(C=C1)Br</chem>	<a href="#">[5]</a>
Typical Purity	>95%	<a href="#">[6]</a>
Appearance	Solid (often white to pale yellow)	<a href="#">[7]</a> <a href="#">[8]</a>
Storage	Room temperature, sealed in dry conditions	<a href="#">[7]</a>

## Representative Commercial Supplier Landscape

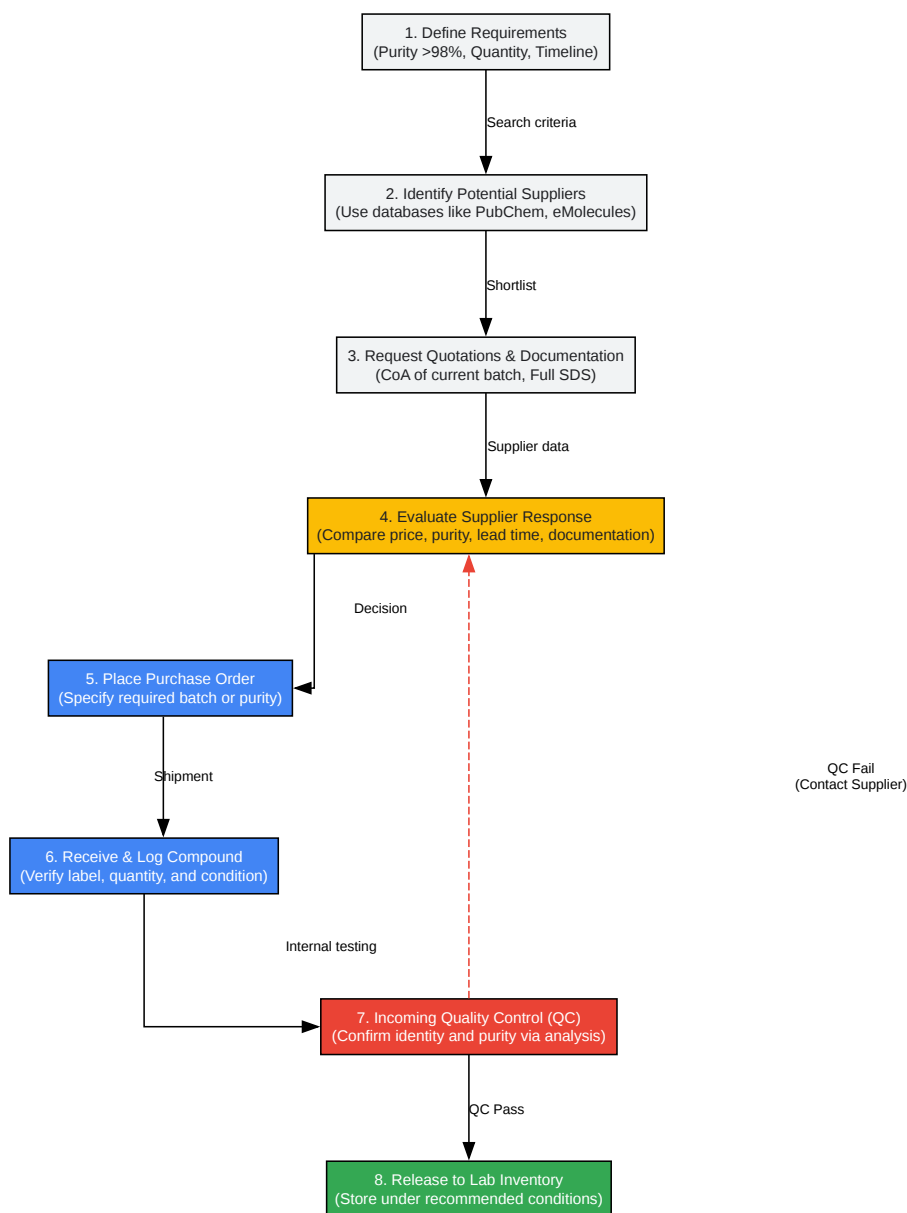
The following table provides a comparative overview of representative suppliers. This is not an exhaustive list but illustrates the types of vendors available. Note: Availability and pricing are subject to change and should always be confirmed directly with the supplier.

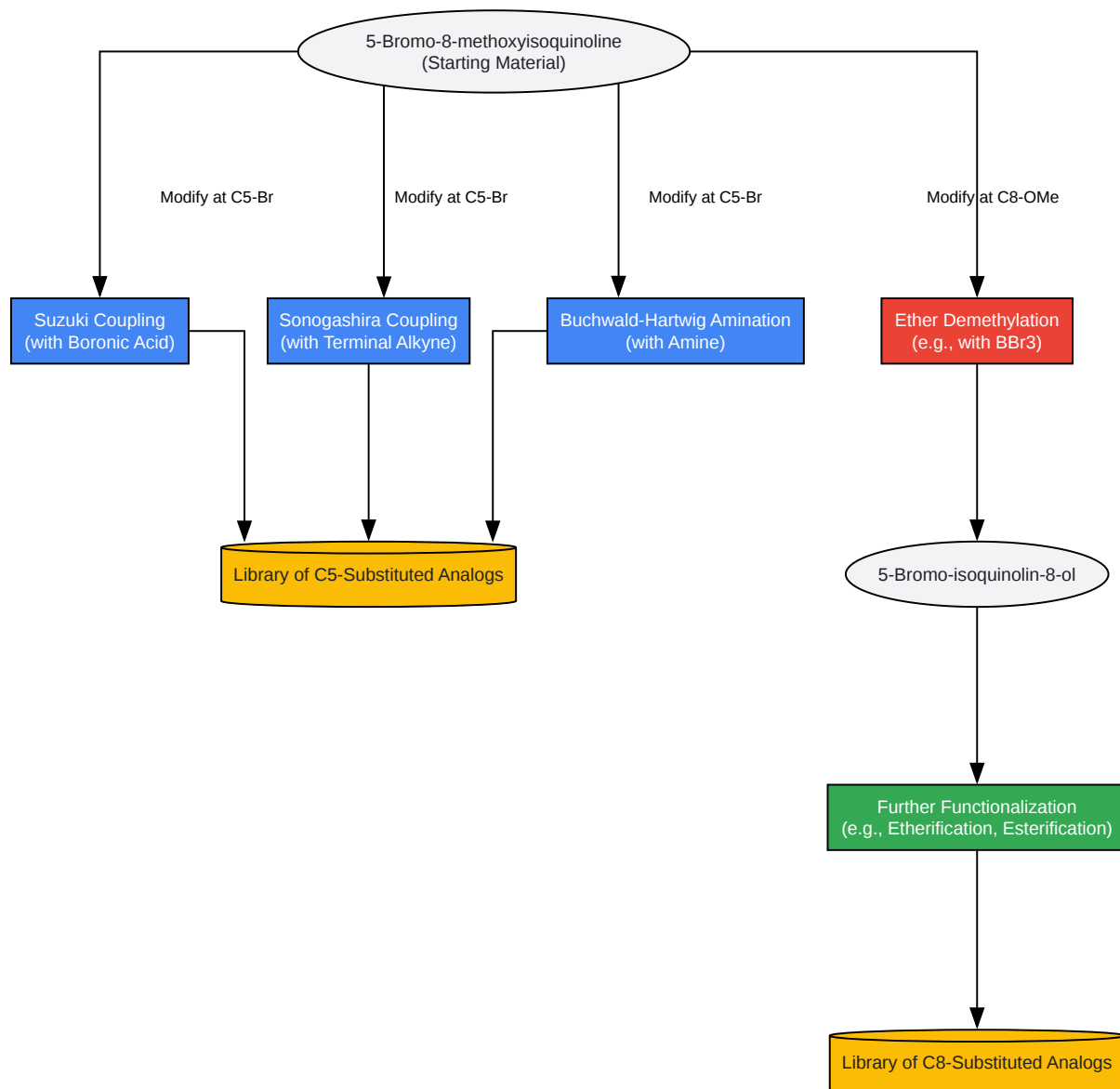
Supplier	Typical Purity Offered	Available Quantities	Documentation Provided	Target Audience
Smolecule	In Stock (Purity not specified)	Not specified	General product info	Research & Development
Sigma-Aldrich (Merck)	98% (for similar quinolines)	Gram scale	CoA, SDS	Academic & Industrial Research
Thermo Scientific (Alfa Aesar)	96% (for similar quinolines)	Gram scale	CoA, SDS	Academic & Industrial Research
AOBChem	95%	250mg - 100g	SDS, CoA	Research & Development
Combi-Blocks	Not specified	Not specified	SDS	Chemical Synthesis

## The Purchasing Workflow: A Step-by-Step Guide

A systematic approach to purchasing ensures that the material received meets the stringent requirements of drug discovery research. Simply selecting the cheapest option can introduce significant downstream risks, including failed reactions, misleading biological data due to impurities, and project delays.

Below is a logical workflow for the procurement process.





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